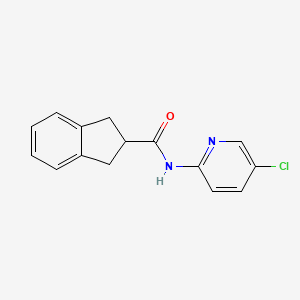
N-(5-chloropyridin-2-yl)indane-2-carboxamide
Übersicht
Beschreibung
N-(5-chloropyridin-2-yl)indane-2-carboxamide, also known as GW 501516, is a potent and selective agonist of peroxisome proliferator-activated receptor delta (PPARδ). It has been extensively studied for its potential therapeutic applications in various diseases, including metabolic disorders, cardiovascular diseases, cancer, and neurodegenerative diseases.
Wirkmechanismus
N-(5-chloropyridin-2-yl)indane-2-carboxamide acts as a selective agonist of PPARδ, a nuclear receptor that regulates the expression of genes involved in lipid metabolism, glucose homeostasis, inflammation, and cell differentiation. Activation of PPARδ by this compound leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in improved metabolic function.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including improved insulin sensitivity, reduced inflammation and oxidative stress, increased mitochondrial biogenesis, and decreased tumor cell growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(5-chloropyridin-2-yl)indane-2-carboxamide is its high selectivity for PPARδ, which minimizes off-target effects. Additionally, it has good oral bioavailability and a long half-life, making it suitable for chronic administration in animal studies. However, one of the limitations of this compound is its potential toxicity at high doses, which needs to be carefully monitored in animal experiments.
Zukünftige Richtungen
There are several future directions for research on N-(5-chloropyridin-2-yl)indane-2-carboxamide, including:
1. Investigating its potential therapeutic applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
2. Exploring its effects on muscle metabolism and performance, particularly in athletes.
3. Studying its potential synergistic effects with other drugs or interventions, such as exercise and dietary interventions.
4. Investigating its safety and efficacy in clinical trials for various diseases.
Conclusion:
This compound is a potent and selective agonist of PPARδ with potential therapeutic applications in various diseases. Its mechanism of action involves improved metabolic function and reduced inflammation and oxidative stress. While it has several advantages for lab experiments, its potential toxicity needs to be carefully monitored. There are several future directions for research on this compound, including its potential applications in neurodegenerative diseases and its effects on muscle metabolism and performance.
Wissenschaftliche Forschungsanwendungen
N-(5-chloropyridin-2-yl)indane-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to improve insulin sensitivity and glucose metabolism in animal models of type 2 diabetes. It also has cardioprotective effects by reducing inflammation and oxidative stress in the heart. Additionally, it has been shown to have anti-cancer properties by inhibiting tumor cell growth and inducing apoptosis.
Eigenschaften
IUPAC Name |
N-(5-chloropyridin-2-yl)-2,3-dihydro-1H-indene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c16-13-5-6-14(17-9-13)18-15(19)12-7-10-3-1-2-4-11(10)8-12/h1-6,9,12H,7-8H2,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNEGSCUGSKBLLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)C(=O)NC3=NC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(5-bromopyridin-2-yl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B4420439.png)
![(4-chlorophenyl)(5-{[(2-furylmethyl)thio]methyl}-2-furyl)methanone](/img/structure/B4420448.png)
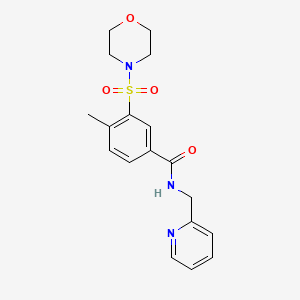
![1-[3-chloro-4-(morpholin-4-ylsulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B4420459.png)
![N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B4420466.png)
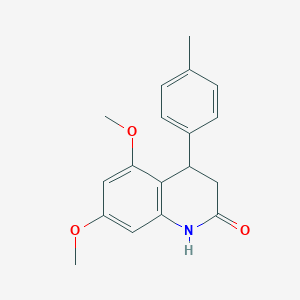
![9-methyl-2,3,6,7-tetrahydro-1H,5H-3a,6-epoxy[1,4]oxazepino[2,3,4-jk]carbazole](/img/structure/B4420472.png)
![2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4420484.png)
![2-(1-methyl-1H-indol-3-yl)-2-oxo-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]acetamide](/img/structure/B4420487.png)
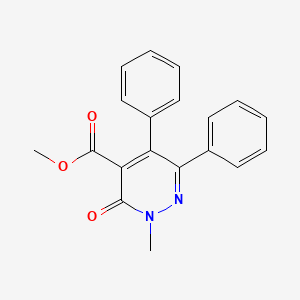
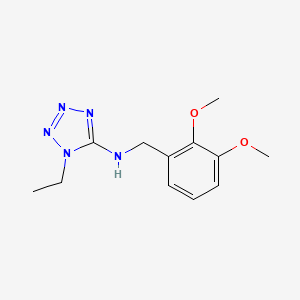
![N-(3-chlorophenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B4420521.png)

